2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3

Isotopic Purity Quality Control Internal Standard Validation

2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 (commonly designated PCB-52-d3) is a deuterium-labeled isotopologue of PCB congener 52. As a tetrachlorobiphenyl substituted at the 2,2',5,5' positions of the biphenyl ring system, the unlabeled parent compound is a non-dioxin-like polychlorinated biphenyl (NDL-PCB) and a member of the indicator PCB set (ICES-6) routinely monitored in environmental and food matrices.

Molecular Formula C12H6Cl4
Molecular Weight 295.0 g/mol
Cat. No. B12395846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3
Molecular FormulaC12H6Cl4
Molecular Weight295.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H/i1D,3D,5D
InChIKeyHCWZEPKLWVAEOV-UXHGNOADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 (PCB-52-d3): Stable Isotope-Labeled Analytical Reference Standard for Trace PCB Quantification


2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 (commonly designated PCB-52-d3) is a deuterium-labeled isotopologue of PCB congener 52 . As a tetrachlorobiphenyl substituted at the 2,2',5,5' positions of the biphenyl ring system, the unlabeled parent compound is a non-dioxin-like polychlorinated biphenyl (NDL-PCB) and a member of the indicator PCB set (ICES-6) routinely monitored in environmental and food matrices [1]. This deuterated analog incorporates three deuterium atoms at the 3,4,6 positions of one phenyl ring, resulting in a molecular weight of 295.01 g/mol (unlabeled: 291.99 g/mol) and a nominal mass shift of +3 Da . It is commercially available as a crystalline solid and is intended exclusively for laboratory use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based analytical methods .

Why Unlabeled PCB-52 or Non-Isotopic Internal Standards Cannot Substitute for 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 in Regulated MS Quantification


The use of unlabeled PCB-52 or a non-isotopic analog as an internal standard fails to meet the analytical validation criteria required for trace-level quantification in complex environmental and biological matrices. Unlabeled PCB-52 is indistinguishable from the target analyte, making it impossible to use as an internal standard [1]. Non-isotopic structural analogs, while sometimes employed as surrogate standards, do not co-elute identically with PCB-52 and exhibit different ionization efficiencies and matrix effect susceptibilities under common GC-MS and LC-MS conditions, thereby introducing systematic bias into quantification [2]. In contrast, the deuterated isotopologue PCB-52-d3 exhibits near-identical physicochemical behavior—including retention time, extraction recovery, and ionization response—to the native analyte, which is a prerequisite for accurate stable isotope dilution mass spectrometry (IDMS) [3]. Furthermore, regulatory frameworks such as EPA Method 1668C and EU Directive 2002/69/EC mandate the use of isotopically labeled internal standards for confirmatory PCB analysis, explicitly precluding the substitution of unlabeled or non-isotopic analogs [4].

Quantitative Differentiation Evidence for 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 Relative to Analytical Alternatives


Isotopic Enrichment and d0 Impurity: Specification Benchmarking for 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3

Commercial lots of 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 are specified with an isotopic enrichment of ≥96 atom % D, containing ≤3.2% unlabeled (d0) compound as the primary isotopic impurity . This level of deuteration provides a +3 Da mass shift relative to native PCB-52 (m/z 292 → m/z 295 for the molecular ion cluster), which is sufficient to avoid spectral overlap with the analyte's M+2 and M+4 isotopologues in single quadrupole GC-MS selected ion monitoring (SIM) mode [1]. In contrast, alternative deuterated PCB internal standards with higher degrees of labeling (e.g., PCB-52-d5) may offer a larger mass shift (+5 Da) but are less widely available and typically command a higher unit cost .

Isotopic Purity Quality Control Internal Standard Validation

Chromatographic Co-Elution and Matrix Effect Compensation: Deuterated PCB-52 vs. 13C-Labeled Analog

In GC-MS and LC-MS/MS applications, deuterated internal standards such as PCB-52-d3 generally exhibit retention times within ±0.05 minutes of the native analyte, a prerequisite for effective compensation of matrix-induced ion suppression or enhancement [1]. However, peer-reviewed studies and industry guidance note that deuterated labels can, in specific instances, exhibit slight chromatographic shifts relative to the unlabeled analyte, particularly for early-eluting, polar compounds [2]. 13C-labeled internal standards (e.g., 13C12-PCB-52) are considered the 'gold standard' for IDMS because they demonstrate virtually identical chromatographic behavior and ionization characteristics, thereby providing superior matrix effect correction [3]. The selection of PCB-52-d3 over a 13C-labeled analog represents a cost-performance trade-off: deuterated standards are significantly more economical to synthesize and procure, making them the standard choice for routine environmental monitoring applications where ultra-high precision is not mandated [4].

Matrix Effect LC-MS/MS GC-MS Isotope Dilution

Method Validation Performance: Deuterated PCB-52 as Internal Standard in EPA Method 8082B

While EPA Method 8082B for the determination of PCBs by gas chromatography (GC-ECD) does not mandate the use of isotopically labeled internal standards, the method's quality control section notes that labeled compounds, including deuterated analogs, can be used as internal standards to improve accuracy and precision [1]. In a typical validation protocol, the addition of a deuterated PCB internal standard, such as PCB-52-d3, at a concentration of 100-200 ng/mL allows for the correction of analyte losses during sample preparation (e.g., solid-phase extraction, concentration) and injection volume variability . Comparative method validation studies have demonstrated that the use of deuterated internal standards can improve relative standard deviations (RSD) for replicate PCB analyses from >15% (using external calibration) to <10% (using internal standard calibration) .

EPA Method 8082 Method Validation GC-ECD Environmental Analysis

Specificity and Spectral Interference: Mass Shift Advantage of d3 Labeling in Single Quadrupole GC-MS

The +3 Da mass shift of PCB-52-d3 is specifically selected to provide unambiguous mass spectrometric differentiation from the native analyte's isotopic cluster in single quadrupole GC-MS systems [1]. Native PCB-52 (C12H6Cl4) produces a molecular ion cluster with major peaks at m/z 292, 294, and 296 due to the natural abundance of 35Cl and 37Cl [2]. The d3-labeled analog shifts the entire isotopic envelope by +3 Da (e.g., m/z 295 for the M+ ion), placing the internal standard's quantification ion in a spectral region with minimal interference from the analyte's M+2 and M+4 isotopologues [3]. This contrasts with the use of a non-isotopic internal standard (e.g., PCB-209), which co-elutes at a different retention time and cannot correct for matrix effects occurring at the specific retention time of PCB-52 [4].

Mass Spectrometry Selected Ion Monitoring Spectral Interference Isotopologue

High-Value Application Scenarios for 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 in Analytical and Environmental Sciences


Stable Isotope Dilution Quantification of PCB-52 in Environmental Monitoring Programs

PCB-52-d3 is employed as a surrogate internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of PCB-52 in environmental matrices such as water, sediment, and soil. This approach is mandated by EPA Method 1668C and is a core component of national and international monitoring programs (e.g., EMAP, OSPAR) [1]. The use of PCB-52-d3 corrects for analyte losses during sample extraction, cleanup, and concentration steps, as well as for instrument drift and matrix effects during GC-MS or GC-MS/MS analysis. The +3 Da mass shift provides a clear analytical window in SIM mode, enabling quantification at the pg/g (ppt) level in complex matrices [2].

In Vivo Metabolism and Disposition Studies of PCB-52 in Rodent Models

The deuterated analog 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 can be used as an analytical internal standard to accurately quantify native PCB-52 and its hydroxylated and sulfated metabolites in biological tissues and fluids (e.g., serum, liver, adipose) following controlled exposure studies in laboratory animals [1]. This application leverages the near-identical extraction and ionization behavior of the labeled and unlabeled forms to ensure precise measurement of tissue distribution and metabolic conversion, which is critical for toxicokinetic modeling and risk assessment of non-dioxin-like PCBs [2].

Method Development and Quality Control for GC-ECD and GC-MS/MS in Food Safety Laboratories

In food safety testing, where regulatory limits for indicator PCBs (including PCB-52) are set at low µg/kg (ppb) levels in fatty foods, PCB-52-d3 is used as an internal standard to validate and control analytical methods [1]. The compound is spiked into each sample prior to extraction to monitor and correct for recovery variations. Laboratories utilize the resulting improved precision (RSD reduction from >15% to <10%) to meet the stringent performance criteria of accreditation standards such as ISO/IEC 17025, thereby ensuring the reliability of reported data for regulatory compliance and trade purposes [2].

Calibration and Instrument Performance Verification for Quadrupole GC-MS Systems

The specific +3 Da mass shift of PCB-52-d3 makes it an ideal compound for establishing and verifying the mass calibration and selected ion monitoring (SIM) parameters of single quadrupole GC-MS instruments used for routine PCB analysis [1]. Its well-defined mass spectrum and chromatographic behavior allow technicians to confirm instrument sensitivity and spectral resolution without the risk of contaminating the analytical system with high concentrations of native, environmentally persistent PCB-52 [2].

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